molecular formula C19H21N3O4 B13822647 N-(3-[2-Furyl]acryloyl)-Ala-Phe amide

N-(3-[2-Furyl]acryloyl)-Ala-Phe amide

Cat. No.: B13822647
M. Wt: 355.4 g/mol
InChI Key: IALVRPKNGOHYGE-AULVFQMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Furylacryloyl-Modified Peptide Substrates

This compound belongs to a larger family of furylacryloyl-modified peptide substrates. The core concept behind these synthetic substrates is the attachment of a chromophore—in this case, the furylacryloyl group—to a peptide chain of a specific sequence. nih.gov This peptide sequence is designed to be recognized and cleaved by a particular protease or a family of proteases. The hydrolysis of the peptide bond by the enzyme leads to a change in the electronic environment of the chromophore, resulting in a detectable shift in its light absorbance. This property allows researchers to continuously monitor the enzymatic reaction in real-time using a spectrophotometer. nih.gov

Overview of its Role as a Probe in Protease Studies

The primary role of N-(3-[2-Furyl]acryloyl)-Ala-Phe amide is to act as a probe for protease activity. By measuring the rate of change in absorbance, researchers can determine the velocity of the enzymatic reaction. This is fundamental for characterizing the kinetic properties of an enzyme, such as its Michaelis constant (Km) and catalytic rate (kcat). These parameters provide insights into the enzyme's efficiency and its affinity for the substrate.

Specifically, this compound has been identified as a substrate for metalloproteases. For instance, a novel metalloprotease isolated from Bacillus cereus has been shown to hydrolyze this compound. core.ac.uk The study of such substrates is crucial for identifying the substrate specificity of newly discovered enzymes.

Significance in Understanding Enzyme-Substrate Interactions

The use of synthetic substrates like this compound is significant for elucidating the intricacies of enzyme-substrate interactions. By systematically altering the amino acid sequence of the peptide portion, researchers can map the substrate specificity of a protease. For example, comparing the hydrolysis rates of this compound with other furylacryloyl-dipeptide amides by the same enzyme can reveal the preferred amino acid residues at different positions relative to the cleavage site. This information is vital for understanding the structural basis of enzyme catalysis and for the design of specific enzyme inhibitors. The furylacryloyl group itself has been noted to enhance the rate of hydrolysis compared to other blocking groups in some instances.

Historical Development and Related Furylacryloyl Analogs

The development of chromogenic peptide substrates can be traced back to the early 1970s. nih.govdiapharma.com These substrates were designed to offer a more convenient and continuous method for measuring enzyme activity compared to previous techniques. The underlying principle is that the intact substrate possesses a different light absorption spectrum than its products after enzymatic cleavage. nih.gov

While specific details on the initial synthesis of this compound are not extensively documented in readily available literature, its development falls within this broader context. A variety of related furylacryloyl analogs have been synthesized and are widely used in research. The choice of the peptide sequence dictates the target enzyme.

Table 1: Examples of Furylacryloyl-Modified Peptide Substrates and Their Target Enzymes

Compound NameAbbreviationTarget Enzyme(s)
This compoundFA-Ala-Phe-NH₂Metalloproteases (e.g., from Bacillus cereus)
N-(3-[2-Furyl]acryloyl)-Phe-PheFA-Phe-PheCarboxypeptidase A, Thermolysin
N-[3-(2-Furyl)acryloyl]-Phe-Gly-GlyFAPGGAngiotensin-Converting Enzyme (ACE)
N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-AlaFALGPACollagenase

Research Findings and Data

Detailed kinetic studies on this compound are not as abundant as for some other furylacryloyl analogs. However, a key study on a novel metalloprotease from Bacillus cereus provides valuable data on its interaction with this substrate.

Kinetic Parameters of this compound Hydrolysis

A study characterizing a novel metalloprotease from Bacillus cereus demonstrated that this compound is a substrate for this enzyme. The research reported a Michaelis constant (Km) for this interaction. The Km value is an indicator of the affinity of the enzyme for the substrate; a lower Km value generally corresponds to a higher affinity.

Table 2: Kinetic Data for the Hydrolysis of this compound by Bacillus cereus Metalloprotease

SubstrateEnzymeKm (mM)
This compoundBacillus cereus Metalloprotease0.858

This data is significant as it quantitatively describes the interaction between a specific enzyme and this compound, enabling comparative studies with other substrates and enzymes. core.ac.uk For instance, the same study found that the Km for the hydrolysis of a related compound, N-(3-[2-Furyl]acryloyl)-Gly-Leu amide, by the same enzyme was 2.363 mM, suggesting a higher affinity of the enzyme for the Ala-Phe amide derivative. core.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]-3-phenylpropanamide

InChI

InChI=1S/C19H21N3O4/c1-13(21-17(23)10-9-15-8-5-11-26-15)19(25)22-16(18(20)24)12-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3,(H2,20,24)(H,21,23)(H,22,25)/b10-9+/t13-,16-/m0/s1

InChI Key

IALVRPKNGOHYGE-AULVFQMTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for N 3 2 Furyl Acryloyl Ala Phe Amide

Established Synthetic Routes for N-(3-[2-Furyl]acryloyl)-Ala-Phe Amide Production

The synthesis of this compound can be approached through a convergent strategy, where the dipeptide core (Ala-Phe-NH₂) is first assembled and then coupled with the activated furylacryloyl moiety. This can be achieved via both solution-phase and solid-phase peptide synthesis techniques. A general conceptual route involves the preparation of the furylacryloyl group from 2-furylacrylic acid, the coupling of alanine (B10760859) and phenylalanine, and finally, the amidation of the dipeptide with the activated furylacryloyl group.

Furylacryloyl Moiety Introduction

The initial step in the synthesis is the activation of 3-(2-furyl)acrylic acid to facilitate its coupling with the dipeptide. This can be achieved through several standard methods used in peptide chemistry. One common approach is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an active ester.

For instance, 3-(2-furyl)acrylic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-(2-furyl)acryloyl chloride. This highly reactive acyl chloride can then be directly used in the subsequent coupling step.

Alternatively, active esters can be prepared by reacting 3-(2-furyl)acrylic acid with reagents like N-hydroxysuccinimide (NHS) or pentafluorophenol (B44920) in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). These active esters are more stable than acyl chlorides and can be isolated before being reacted with the dipeptide amine.

Peptide Bond Formation Techniques (e.g., Solution-Phase, Solid-Phase Approaches)

The formation of the central Ala-Phe peptide bond can be accomplished through either solution-phase or solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis: In a solution-phase approach, protected amino acids are coupled sequentially in a suitable organic solvent. For the synthesis of Ala-Phe-NH₂, N-terminally protected alanine (e.g., Boc-Ala-OH or Fmoc-Ala-OH) would be coupled with C-terminally protected phenylalanine amide (e.g., H-Phe-NH₂). The coupling is typically mediated by a coupling reagent to facilitate amide bond formation and minimize side reactions. After the coupling, the N-terminal protecting group is removed, and the resulting dipeptide can be isolated and purified.

Solid-Phase Peptide Synthesis (SPPS): SPPS offers a more streamlined approach, particularly for longer peptides, but is also applicable here. The synthesis would commence with a resin functionalized to yield a C-terminal amide upon cleavage, such as a Rink amide resin. The first amino acid, Fmoc-Phe-OH, is coupled to the resin. The Fmoc protecting group is then removed, and the next amino acid, Fmoc-Ala-OH, is coupled to the resin-bound phenylalanine. This cycle of deprotection and coupling is repeated as needed.

Amide Linkage Formation at the C-terminus

The C-terminal amide is a crucial feature of the target molecule. In solution-phase synthesis, this is typically achieved by using phenylalanine amide (H-Phe-NH₂) as the starting material for the coupling with protected alanine.

In solid-phase synthesis, the choice of resin is critical. As mentioned, a Rink amide resin is commonly employed. The final cleavage of the peptide from this resin with a strong acid, such as trifluoroacetic acid (TFA), simultaneously removes the side-chain protecting groups and yields the peptide with a C-terminal amide.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential to maximize the yield and purity of this compound. Key parameters to consider include the choice of coupling reagents, solvents, temperature, and reaction time.

Coupling Reagents: A variety of coupling reagents can be employed for both the peptide bond formation and the final N-acylation step. The choice of reagent can significantly impact the reaction efficiency and the level of side reactions, such as racemization.

Coupling ReagentActivating AgentTypical AdditiveNotes
DCC/EDCCarbodiimideHOBt, HOAtCost-effective, but can lead to urea (B33335) byproducts.
HATU/HBTUUronium/Aminium-High coupling efficiency, rapid reactions.
PyBOPPhosphonium Salt-Effective for hindered couplings.

Solvents: The choice of solvent is critical for ensuring the solubility of reactants and facilitating the reaction. Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used solvents in peptide synthesis.

Temperature and Time: Coupling reactions are typically carried out at room temperature, although for sterically hindered couplings, a slight increase in temperature may be beneficial. Reaction times can vary from a few hours to overnight, and reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Strategies for Isotopic Labeling of this compound for Advanced Studies

Isotopic labeling of this compound with stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) is invaluable for advanced analytical studies, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based proteomics.

Labeling can be introduced at various positions within the molecule:

Furylacryloyl Moiety: Labeled 3-(2-furyl)acrylic acid can be synthesized using isotopically labeled precursors.

Amino Acid Residues: Commercially available isotopically labeled alanine and/or phenylalanine can be incorporated during the peptide synthesis.

The choice of labeling strategy depends on the specific research question. For instance, ¹⁵N-labeling of one or both amino acids can be used to probe the local environment of the peptide backbone in NMR studies. ¹³C-labeling can provide insights into the carbon framework and conformational dynamics.

IsotopePrecursor ExampleApplication
¹⁵N¹⁵N-Alanine, ¹⁵N-PhenylalanineNMR structural studies, protein-ligand interactions.
¹³C¹³C-labeled furfural, ¹³C-AlanineNMR conformational analysis, metabolic tracing.
²HDeuterated solvents, deuterated amino acidsSimplify NMR spectra, study protein dynamics.

Synthetic Approaches to Structurally Related Analogs for Comparative Analysis

The synthesis of structurally related analogs of this compound is crucial for structure-activity relationship (SAR) studies. These analogs can be designed by modifying the furylacryloyl group, the dipeptide sequence, or both.

Modification of the Acyl Group: The 2-furyl group can be replaced with other aromatic or heteroaromatic moieties. For example, cinnamoyl chloride or other substituted acryloyl chlorides can be used in the final N-acylation step to generate a library of N-acyl-Ala-Phe amides.

Modification of the Dipeptide Sequence: The alanine or phenylalanine residues can be substituted with other natural or unnatural amino acids. This is readily achievable using the same solution-phase or solid-phase synthesis strategies by simply incorporating the desired amino acid derivatives into the synthetic scheme.

The synthesis and evaluation of such analogs can provide valuable insights into the structural requirements for the biological activity or enzymatic recognition of the parent compound.

Enzymatic Interaction and Mechanistic Investigations of N 3 2 Furyl Acryloyl Ala Phe Amide

Substrate Specificity Profiling of N-(3-[2-Furyl]acryloyl)-Ala-Phe Amide

The specificity of an enzyme for its substrate is a fundamental aspect of its biological function. The unique chemical structure of this compound has been leveraged to probe the active sites and determine the substrate preferences of several classes of proteases.

This compound and similar N-blocked dipeptide amides are recognized as effective substrates for thermolysin, a thermostable neutral metalloprotease. core.ac.uk The furylacryloyl group, in particular, has been observed to increase the rate of hydrolysis when compared to other blocking groups. The preference of thermolysin for dipeptides containing hydrophobic amino acid residues makes the Ala-Phe sequence a suitable target. These residues are believed to fit well into the hydrophobic subsites of the enzyme's active site, which facilitates efficient catalysis.

A novel neutral metalloprotease isolated from Bacillus cereus has demonstrated significant hydrolytic activity towards this compound. core.ac.uk In a study characterizing this 45.6 kDa enzyme, the compound was shown to be a highly effective substrate. core.ac.uk The enzyme exhibited a preference for peptide substrates with aliphatic and aromatic amino acids at the P1 position, and furylacryloyl peptides, known as typical thermolysin substrates, were hydrolyzed with high efficiency. core.ac.uk This indicates that this compound is a valuable tool for identifying and characterizing thermolysin-like metalloproteases from various sources. evitachem.comcore.ac.uk

The versatility of the furylacryloyl-peptide structure allows for the creation of specific substrates for different enzymes by modifying the peptide sequence. A prominent example is N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG), a well-established chromogenic substrate for angiotensin-converting enzyme (ACE). medchemexpress.comsigmaaldrich.comsigmaaldrich.com

ACE hydrolyzes FAPGG to produce N-[3-(2-furyl)acryloyl]-Phe (FAP) and Gly-Gly. medchemexpress.com Unlike this compound which is tailored for neutral metalloproteases, the Phe-Gly-Gly sequence in FAPGG confers specificity for ACE. medchemexpress.com The kinetic parameters for FAPGG hydrolysis by ACE have been determined, showing a Michaelis constant (K_m) of 0.2546 mM, which indicates a high affinity of the enzyme for this substrate. medchemexpress.com This contrasts with the substrate specificity of enzymes like thermolysin and the B. cereus metalloprotease, which readily cleave this compound. This comparison highlights the critical role of the peptide portion of the conjugate in determining the target enzyme.

Another related substrate, N-(3-[2-furyl]acryloyl)-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA), is widely used for assaying collagenase activity, further demonstrating the principle of peptide-mediated specificity. scbt.comsigmaaldrich.com

While this compound is an excellent substrate for certain endopeptidases like thermolysin, its suitability for exopeptidases such as carboxypeptidases and aminopeptidases is less established. Carboxypeptidase A (CPA), for instance, is a digestive enzyme that cleaves the C-terminal peptide bond. Its substrates typically possess a free C-terminal carboxyl group, which is absent in this compound due to the C-terminal amide group. This structural feature makes it an unlikely substrate for CPA.

Research on human metallocarboxypeptidase D shows a preference for substrates with C-terminal lysine (B10760008) or arginine residues and specific penultimate (P1) residues like Alanine (B10760859), Serine, or Phenylalanine. nih.gov However, the requirement for a free C-terminus remains a key factor for carboxypeptidase activity. Similarly, aminopeptidases, which cleave amino acids from the N-terminus of peptides, would be unable to hydrolyze this compound due to the bulky N-terminal furylacryloyl blocking group.

Enzyme Kinetic Analysis of this compound Hydrolysis

Enzyme kinetic studies provide quantitative measures of an enzyme's efficiency and its affinity for a substrate. The hydrolysis of this compound has been kinetically characterized for specific metalloproteases.

The kinetic parameters for the hydrolysis of this compound by the novel metalloprotease from Bacillus cereus have been determined. core.ac.uk The Michaelis constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum (V_max), was found to be 0.858 mM. core.ac.uk A lower K_m value generally indicates a higher affinity of the enzyme for the substrate. This value, along with other kinetic parameters, provides insight into the catalytic efficiency of the enzyme with this particular substrate.

For comparative purposes, the kinetic data for the hydrolysis of the ACE substrate FAPGG is also presented. medchemexpress.com

Enzyme Kinetic Parameters for Furylacryloyl-Peptide Substrates
EnzymeSubstrateK_m (mM)Reference
Bacillus cereus MetalloproteaseThis compound0.858 core.ac.uk
Angiotensin-Converting Enzyme (ACE)N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG)0.2546 medchemexpress.com

Hydrolysis Rate Measurements using Spectrophotometric Assays

The enzymatic hydrolysis of this compound is frequently quantified using continuous spectrophotometric assays. This method leverages the chromogenic properties of the 3-(2-furyl)acryloyl (FA) group attached to the N-terminus of the dipeptide. The principle of the assay is based on the shift in the ultraviolet (UV) absorbance spectrum that occurs when the amide bond within the peptide is cleaved by an enzyme.

Prior to cleavage, the intact substrate exhibits a specific absorbance maximum. Upon enzymatic hydrolysis of the peptide bond, the resulting products have different light-absorbing properties, leading to a decrease in absorbance at a particular wavelength. The rate of this change in absorbance is directly proportional to the rate of the enzymatic reaction. By monitoring the decrease in absorbance over time, typically at a wavelength around 340 nm, the activity of the enzyme can be determined in real-time. sigmaaldrich.com

This technique is instrumental in enzyme kinetics for several reasons:

Continuous Monitoring: It allows for the continuous measurement of enzyme activity, providing a dynamic view of the reaction progress.

High Sensitivity: The method is sensitive enough to detect low levels of enzyme activity.

Convenience: It eliminates the need for cumbersome and time-consuming separation of substrates and products.

The linear relationship between the photometric response and the enzyme's activity allows for the calculation of key kinetic parameters, such as the initial reaction velocity (V₀). nih.gov For example, in automated kinetic assays for angiotensin-converting enzyme (ACE) using the similar substrate N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG), the change in absorbance at 340 nm is used to monitor the reaction. sigmaaldrich.com This approach has become a standard for studying proteases that recognize and cleave this type of substrate. sigmaaldrich.comevitachem.com

Influence of Environmental Perturbations (e.g., pH, Temperature, Ionic Strength) on Kinetics

The kinetics of enzyme-catalyzed reactions are highly sensitive to environmental conditions. The hydrolysis of this compound is no exception, with its rate being significantly influenced by pH, temperature, and the ionic strength of the reaction buffer.

pH: The pH of the medium affects the ionization state of both the enzyme's active site residues and the substrate itself. Most enzymes exhibit a characteristic bell-shaped activity curve with an optimal pH at which their catalytic efficiency is maximal. For instance, studies on similar furylacryloyl-peptide substrates have shown specific pH optima for different enzymes. The hydrolysis of N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala by collagenases shows an optimum pH of 7.4. sigmaaldrich.com For angiotensin-converting enzyme (ACE), an optimal buffer pH of 8.2 (at 37°C) has been reported for assays using FAPGG. sigmaaldrich.com Deviations from the optimal pH can lead to a rapid decrease in reaction rate due to altered charge distributions that affect substrate binding and catalysis.

Temperature: Reaction rates generally increase with temperature, as predicted by the Arrhenius equation, due to increased kinetic energy of both enzyme and substrate molecules. nih.gov This relationship is often described by the temperature coefficient, Q10, which is the factor by which the rate increases for a 10°C rise in temperature; for most enzymatic reactions, Q10 values are typically between 1.4 and 2.5. nih.gov However, this trend holds only up to an optimal temperature. Beyond this point, the enzyme begins to undergo thermal denaturation, leading to a loss of its three-dimensional structure and a sharp decline in catalytic activity. Studies on soil enzymes have demonstrated this non-linear response, with distinct temperature thresholds affecting kinetic parameters. nih.gov

Ionic Strength: The concentration of salts in the reaction medium can also modulate enzyme activity. Ions can interact with charged residues on the enzyme's surface, which may alter its conformation and stability. Furthermore, high salt concentrations can interfere with the electrostatic interactions necessary for the formation of the enzyme-substrate complex. The specific effects are dependent on the particular enzyme and the ions present.

Environmental FactorGeneral Effect on Enzyme KineticsSpecific Example (using similar substrates)
pH Affects ionization of active site and substrate; activity is maximal at an optimal pH.Optimal pH of 8.2 for ACE with FAPGG substrate. sigmaaldrich.com
Temperature Rate increases with temperature to an optimum, then decreases due to denaturation. Q10 values are typically >1. nih.govEnzyme activities show a non-linear increase with distinct temperature thresholds. nih.gov
Ionic Strength Affects enzyme stability and substrate binding through electrostatic interactions.Effects are highly specific to the enzyme-substrate pair.

Inhibition Kinetics when this compound is an Inhibitor

While this compound is primarily characterized as a substrate for various proteases, its structural analogues and derivatives can function as inhibitors. evitachem.comamericanpeptidesociety.org More commonly, however, this compound serves as the reporter substrate in assays designed to screen for and characterize other inhibitory molecules. sigmaaldrich.commedchemexpress.com

In a typical inhibition assay, the rate of hydrolysis of this compound by a target enzyme is measured in the presence and absence of a potential inhibitor. americanpeptidesociety.org By analyzing the effect of the inhibitor on the reaction kinetics, its mechanism of action and potency can be determined. americanpeptidesociety.org

Competitive Inhibition: If an inhibitor competes with the substrate for binding to the enzyme's active site, it will increase the apparent Michaelis constant (Km) without affecting the maximum reaction rate (Vmax). americanpeptidesociety.org

Non-competitive Inhibition: A non-competitive inhibitor binds to a site other than the active site (an allosteric site), causing a decrease in Vmax without changing Km. americanpeptidesociety.org

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. americanpeptidesociety.org

The data from these experiments are used to calculate key inhibitory constants such as Ki (the dissociation constant for the enzyme-inhibitor complex) or IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%). For example, the related substrate FAPGG is a key tool for screening ACE inhibitors like Captopril and Dioscorin. medchemexpress.com The specific and reliable hydrolysis of these furylacryloyl-peptides makes them invaluable for high-throughput screening in drug discovery programs targeting proteolytic enzymes. americanpeptidesociety.orgmedchemexpress.com

Mechanistic Insights into Enzymatic Catalysis Involving this compound

Identification of the Scissile Bond and Cleavage Products

Enzymatic catalysis involving this compound results in the cleavage of a specific peptide bond, known as the scissile bond. taylorandfrancis.com In this substrate, the scissile bond is the amide linkage between the alanine (Ala) and phenylalanine (Phe) residues.

The general mechanism of amide bond hydrolysis involves a nucleophilic attack on the carbonyl carbon of the amide bond, leading to its cleavage. researchgate.netepfl.ch For proteases acting on this substrate, the catalytic action is focused on the Ala-Phe bond.

Upon enzymatic cleavage, the substrate is hydrolyzed into two main products:

N-(3-[2-Furyl]acryloyl)-Ala: The N-terminal fragment containing the furylacryloyl chromophore attached to alanine.

Phenylalanine amide (Phe-NH₂): The C-terminal fragment.

This cleavage event is what underlies the spectrophotometric assays used to measure enzyme activity, as the separation of the chromophore from the rest of the peptide chain alters its electronic environment and, consequently, its UV absorbance spectrum. This is consistent with the cleavage patterns observed for analogous substrates like FAPGG, where ACE-mediated hydrolysis yields N-[3-(2-furyl)acryloyl]-Phe and Gly-Gly. medchemexpress.com

SubstrateScissile BondCleavage Products
This compoundAlanine-PhenylalanineN-(3-[2-Furyl]acryloyl)-Ala + Phe-NH₂

Postulated Catalytic Mechanism of Enzyme Action

Enzymes accelerate the rate of amide bond hydrolysis by lowering the activation energy (ΔG‡) of the reaction. harvard.edu They achieve this by binding the substrate in a specific orientation within the active site and stabilizing the high-energy transition state of the reaction. harvard.edu While the exact mechanism depends on the specific class of protease (e.g., metalloprotease, serine protease), a general model for the cleavage of the Ala-Phe bond in this compound can be postulated.

The catalytic cycle can be divided into two main steps:

Acyl-Enzyme Formation: The reaction begins with a nucleophilic attack on the carbonyl carbon of the scissile Ala-Phe peptide bond. nih.gov In many proteases, this nucleophile is either a water molecule activated by a metal ion (in metalloproteases like ACE) or the hydroxyl group of a serine residue that is part of a catalytic triad (B1167595) (in serine proteases). epfl.ch This attack forms a transient, high-energy tetrahedral intermediate. The enzyme's active site is structured to stabilize this intermediate through favorable interactions, such as hydrogen bonding. The intermediate then collapses, breaking the peptide bond and forming an acyl-enzyme intermediate, while the C-terminal fragment (Phe-NH₂) is protonated by a general acid catalyst in the active site and subsequently released. epfl.chnih.gov

Deacylation: The acyl-enzyme intermediate is then hydrolyzed by a water molecule, which acts as a nucleophile. This second step, often the reverse of the first, forms another tetrahedral intermediate. Its collapse releases the N-terminal product, N-(3-[2-Furyl]acryloyl)-Ala, from the enzyme and regenerates the active site for the next catalytic cycle. epfl.ch This two-step process ensures efficient and specific cleavage of the target amide bond. epfl.ch

Analysis of Enzyme Subsite Preferences (e.g., P1', P2' residues)

The specificity of proteases is determined by the interactions between the amino acid residues of the substrate and the corresponding binding pockets (subsites) of the enzyme's active site. According to the Schechter and Berger nomenclature, substrate residues are labeled Pn...P2, P1, P1', P2'...Pn', where the scissile bond is located between the P1 and P1' residues. taylorandfrancis.com The corresponding binding pockets on the enzyme are labeled Sn...S2, S1, S1', S2'...Sn'.

For this compound, the cleavage of the Ala-Phe bond defines the subsite interactions as follows:

P1 residue: Alanine

P1' residue: Phenylalanine

P2' residue: The amide group (-NH₂)

The ability of an enzyme to efficiently hydrolyze this substrate depends on the complementarity between these residues and the enzyme's subsites.

S1' Subsite: The S1' pocket must accommodate the P1' residue, phenylalanine. Phenylalanine has a large, hydrophobic benzyl (B1604629) side chain. Therefore, enzymes that cleave this substrate efficiently are expected to have a deep, hydrophobic S1' pocket capable of forming favorable van der Waals interactions with the phenyl ring.

S2' Subsite: The S2' pocket interacts with the P2' amide group. The nature of this pocket can influence substrate affinity. Studies of other enzymes have shown that the S2' pocket's affinity for hydrophobic residues can be a key determinant of specificity. nih.gov

S1 Subsite: The S1 pocket binds the P1 alanine residue. Alanine is a small, nonpolar amino acid, suggesting that the S1 subsite does not need to be particularly large but should have a preference for small, hydrophobic residues.

The peptide portion of the substrate conjugate is what dictates the enzymatic target. By altering the amino acid sequence, the specificity can be tailored to different proteases, making furylacryloyl-peptides versatile tools for studying enzyme subsite preferences and for designing specific substrates and inhibitors.

Substrate PositionResidue in FA-Ala-Phe-NH₂Required Enzyme Subsite Characteristics
P1 AlanineAccommodates small, nonpolar side chains (S1 pocket).
P1' PhenylalanineDeep, hydrophobic pocket to bind the large benzyl side chain (S1' pocket).
P2' Amide (-NH₂)Pocket capable of interacting with a small, polar group (S2' pocket).

Structural and Conformational Studies of N 3 2 Furyl Acryloyl Ala Phe Amide and Its Enzyme Complexes

Conformational Dynamics of N-(3-[2-Furyl]acryloyl)-Ala-Phe Amide in Solution

Spectroscopic techniques are powerful tools for investigating the conformational properties of peptides in solution. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide valuable insights into the secondary structure and local environment of the peptide backbone and side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a more detailed, atom-level view of the peptide's conformation. nih.gov One-dimensional ¹H NMR spectra can reveal information about the chemical environment of each proton. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in determining through-bond and through-space connectivities, respectively. NOE data, in particular, provides distance constraints between protons that are close in space, which can be used to build a three-dimensional model of the predominant solution conformation. nih.gov

NMR Parameter Information Gained
Chemical Shifts (¹H, ¹³C, ¹⁵N)Local electronic environment, secondary structure elements.
J-CouplingsDihedral angles (e.g., φ, ψ) along the peptide backbone.
Nuclear Overhauser Effects (NOEs)Inter-proton distances, crucial for 3D structure determination.
Temperature Coefficients of Amide ProtonsInvolvement of amide protons in intramolecular hydrogen bonds.

This table illustrates the type of data that would be obtained from NMR spectroscopic analysis of this compound.

The N-terminal 3-(2-furyl)acryloyl group is not merely a passive tag; it actively influences the conformational landscape of the peptide. This moiety has several key roles:

Chromophore: The conjugated system of the furylacryloyl group acts as a chromophore, which is useful for spectrophotometric detection in enzyme assays.

Steric Influence: The planar and rigid nature of the furylacryloyl group can restrict the conformational freedom of the adjacent alanine (B10760859) residue, potentially favoring certain backbone dihedral angles.

Electronic Effects: The electron-withdrawing nature of the acryloyl group can influence the electronic properties of the adjacent amide bond. nih.gov

The interaction between the furylacryloyl moiety and the peptide portion can be studied using techniques like NOESY, which would reveal any close spatial proximity between the furan (B31954) ring protons and the protons of the Ala or Phe residues.

The peptide bond (C-N) has partial double-bond character, which restricts free rotation and can lead to the existence of both cis and trans isomers. While the trans conformation is generally favored for most peptide bonds, the energy barrier for isomerization can be overcome, leading to a dynamic equilibrium. emory.edu For peptide bonds involving proline, the energy difference between the cis and trans isomers is smaller, making cis conformations more common. nih.govresearchgate.net

In the case of this compound, the amide bond between the acryloyl group and the alanine residue, as well as the peptide bond between alanine and phenylalanine, can theoretically exist in both cis and trans conformations. The presence of these isomers in solution can be detected and quantified using NMR spectroscopy. mdpi.com Distinct sets of resonances in the ¹H or ¹³C NMR spectra would be observed for the cis and trans isomers of a particular bond. The ratio of the integrals of these distinct peaks provides the population of each isomer. Furthermore, 2D exchange spectroscopy (EXSY) can be used to measure the rate of interconversion between the cis and trans forms.

Isomer Relative Orientation Expected NMR Signature
TransThe Cα atoms of adjacent residues are on opposite sides of the peptide bond.Typically the major, more stable isomer, giving rise to the more intense set of NMR signals.
CisThe Cα atoms of adjacent residues are on the same side of the peptide bond.The minor isomer, resulting in a separate, less intense set of NMR signals.

This table describes the general characteristics of cis and trans isomers of a peptide bond that would be applicable to this compound.

Structural Characterization of Enzyme-N-(3-[2-Furyl]acryloyl)-Ala-Phe Amide Complexes

To understand how this compound interacts with its target enzymes, it is essential to determine the three-dimensional structure of the enzyme-ligand complex. X-ray crystallography and NMR spectroscopy are the primary techniques used for this purpose.

X-ray crystallography is a powerful technique for obtaining high-resolution three-dimensional structures of macromolecules, including enzyme-ligand complexes. nih.gov While a crystal structure for this compound bound to a specific enzyme may not be publicly available, the methodology for such a study would involve co-crystallizing the enzyme with the ligand or soaking the ligand into pre-formed enzyme crystals. The resulting electron density map would reveal the precise binding mode of the ligand in the enzyme's active site, including all the intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net This information is invaluable for understanding the basis of molecular recognition and for structure-based drug design.

NMR spectroscopy is also a valuable tool for studying enzyme-ligand interactions in solution, providing information on both the structure and dynamics of the complex. nih.govresearchgate.net Several NMR techniques can be employed to probe the binding of this compound to an enzyme.

Ligand-Observed NMR: Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can be used to identify which parts of the ligand are in close contact with the enzyme. In STD-NMR, saturation of the enzyme's proton signals is transferred to the protons of the bound ligand, allowing for the mapping of the binding epitope.

Protein-Observed NMR: If the enzyme can be isotopically labeled (e.g., with ¹⁵N or ¹³C), Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to monitor changes in the enzyme's structure upon ligand binding. mdpi.com Chemical shift perturbations (CSPs) of specific amino acid residues in the enzyme's active site upon addition of the ligand can identify the binding site and provide information about the binding affinity.

NMR Technique Information Obtained
Saturation Transfer Difference (STD) NMRIdentifies the binding epitope of the ligand.
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY)Detects ligand binding and can be used for screening.
¹H-¹⁵N HSQC TitrationMaps the ligand binding site on the protein surface and determines binding affinity.
Transferred NOESY (trNOESY)Determines the conformation of the ligand when bound to the enzyme.

This table summarizes the application of various NMR techniques for studying the interaction between this compound and a target enzyme.

Fluorescence Spectroscopy to Probe Binding Events and Conformational Changes

Fluorescence spectroscopy serves as a powerful tool for investigating the binding of ligands to proteins and the resultant conformational changes. This technique often relies on the intrinsic fluorescence of tryptophan residues within the enzyme's active site. The binding of a substrate or inhibitor, such as this compound, can alter the local environment of these tryptophan residues, leading to a change in their fluorescence properties. nih.gov This phenomenon, known as fluorescence quenching, can be utilized to quantify binding affinities and study the kinetics of the interaction. nih.gov

The quenching of tryptophan fluorescence upon ligand binding can occur through various mechanisms, including changes in the polarity of the microenvironment surrounding the tryptophan residue or through energy transfer processes. scirp.orgresearchgate.net For instance, if the binding of this compound brings its furan ring or other moieties into close proximity with a tryptophan residue in the enzyme's active site, the fluorescence of that residue may be quenched. By titrating the enzyme with increasing concentrations of the compound and monitoring the decrease in fluorescence intensity, a binding curve can be generated. From this curve, key thermodynamic parameters such as the binding constant (Ka) can be determined. nih.gov

In addition to quantifying binding, fluorescence spectroscopy can provide insights into the conformational dynamics of the enzyme-substrate complex. Time-resolved fluorescence measurements can reveal changes in the lifetimes of the excited states of tryptophan residues, which are sensitive to the flexibility and conformational state of the protein. mdpi.com Such studies can help to elucidate whether the binding of this compound induces a conformational change in the enzyme, a common feature in enzyme-substrate recognition and catalysis. nih.govresearchgate.netnih.gov

Table 1: Potential Fluorescence Spectroscopy Parameters for Studying Enzyme-Ligand Interactions

ParameterDescriptionInformation Gained
Fluorescence Intensity The measured brightness of the fluorescence emission.Used to monitor the extent of binding and determine binding constants.
Emission Wavelength (λem) The wavelength at which the maximum fluorescence intensity is observed.A shift in λem can indicate a change in the polarity of the tryptophan environment upon binding.
Fluorescence Lifetime (τ) The average time a fluorophore remains in the excited state before returning to the ground state.Changes in τ can reflect alterations in the local environment and conformational dynamics of the protein.
Anisotropy (r) A measure of the rotational freedom of the fluorophore.Changes in anisotropy can indicate ligand binding and changes in the size and shape of the complex.

Computational Approaches to Molecular Structure and Interactions

Computational methods provide invaluable atomic-level insights into the structure, dynamics, and energetics of ligand-enzyme interactions, complementing experimental techniques.

Molecular Docking Simulations of this compound with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.govsemanticscholar.org For this compound, docking simulations can be employed to predict its binding mode within the active site of target enzymes, such as metalloproteases or angiotensin-converting enzyme. These simulations can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the enzyme-substrate complex. nih.govmdpi.com

The process typically involves generating a three-dimensional model of this compound and docking it into the crystal structure of the target enzyme. Scoring functions are then used to rank the different binding poses based on their predicted binding affinity. researchgate.net The results of molecular docking can guide the design of new enzyme inhibitors or substrates by providing a structural basis for understanding substrate specificity. nih.gov For example, a docking study of a similar dipeptide derivative identified key hydrogen bond interactions with specific amino acid residues in the active site of the target protein. mdpi.com

Table 2: Key Interactions Potentially Identified by Molecular Docking

Interaction TypeDescriptionPotential Residues Involved
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N).Asp, Glu, Ser, Thr, His, Asn, Gln
Hydrophobic Interactions The tendency of nonpolar molecules to aggregate in aqueous solution.Ala, Val, Leu, Ile, Phe, Trp, Met
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Phe, Tyr, Trp, His
Cation-π Interactions Noncovalent interaction between a cation and a π-system.Lys, Arg interacting with Phe, Tyr, Trp

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex, allowing for the study of conformational changes and the stability of interactions over time. nih.govresearchgate.net An MD simulation of this compound bound to its target enzyme would start with the docked complex and simulate the movements of all atoms in the system over a period of nanoseconds to microseconds. ucsb.edumdpi.com

These simulations can reveal how the binding of the substrate induces conformational changes in the enzyme, a process known as "induced fit." nih.govresearchgate.net MD simulations can also be used to calculate the binding free energy of the ligand, providing a more rigorous prediction of binding affinity than docking alone. chemrxiv.org Furthermore, by analyzing the trajectories of the atoms, one can identify flexible regions of the protein and understand how these dynamics contribute to the catalytic process. nih.govresearchgate.net For instance, MD simulations have been used to explore the behavior of dipeptides in nanocomposite systems, highlighting the influence of the environment on their conformational properties. mdpi.com

Quantum Mechanical Calculations of Electronic Properties and Reactivity

Quantum mechanical (QM) calculations can be used to study the electronic properties and reactivity of this compound and the chemical steps of the enzymatic reaction. chemrxiv.org These methods can provide detailed information about the distribution of electrons in the molecule, which is crucial for understanding its reactivity. For example, QM calculations can be used to determine the partial charges on each atom, identify the most likely sites for nucleophilic or electrophilic attack, and calculate the energies of different molecular orbitals.

In the context of an enzyme-catalyzed reaction, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are often employed. In this hybrid approach, the active site, including the substrate and key catalytic residues, is treated with a high level of QM theory, while the rest of the protein and the solvent are treated with a more computationally efficient MM force field. chemrxiv.org This allows for the simulation of the chemical reaction itself, including the breaking and forming of chemical bonds, providing a detailed understanding of the catalytic mechanism at an electronic level.

Structure Activity Relationship Sar and Rational Design Principles for Furylacryloyl Dipeptide Amides

Impact of Modifications to the Furylacryloyl Moiety on Enzymatic Recognition and Activity

The N-terminal N-(3-[2-furyl]acryloyl) group is a critical component of these synthetic peptide derivatives, serving a dual purpose. Primarily, it functions as a chromophore, a chemical group that absorbs light at a specific wavelength, which is essential for its use as a reporter in spectrophotometric enzyme assays. Secondly, this moiety plays a significant role in the binding and processing of the substrate by the target enzyme.

The key features of the furylacryloyl group that influence enzymatic activity include:

Stereochemistry : The trans (E) configuration of the acryloyl double bond is essential for the correct spatial arrangement required to fit into the active site of target enzymes. Any alteration to this geometry can significantly impede or abolish enzymatic recognition.

Electronic Properties : The furan (B31954) ring and the conjugated double bond system contribute to the electronic profile of the molecule. The furylacryloyl group has been observed to enhance the rate of hydrolysis by certain enzymes, such as thermolysin, when compared to other N-blocking groups. Modifications to the furan ring, such as the introduction of electron-withdrawing or electron-donating substituents, can alter the molecule's interaction with the enzyme's active site, potentially increasing or decreasing the rate of catalysis. nih.gov

Systematic modifications of this moiety are a key strategy in the rational design of new enzyme probes. For example, altering the chromophore could shift its absorbance wavelength to avoid interference from other components in a biological sample or to increase its molar absorptivity for enhanced assay sensitivity.

Influence of Amino Acid Substitutions at the P1 and P1' Positions (Ala, Phe) on Substrate Specificity and Affinity

In protease enzymology, the peptide substrate is notionally cleaved between the P1 and P1' residues. For N-(3-[2-Furyl]acryloyl)-Ala-Phe amide, Alanine (B10760859) occupies the P1 position and Phenylalanine is in the P1' position. The identity of these amino acids is the primary determinant of substrate specificity and affinity for a given protease.

P1 Position (Ala) : The P1 residue fits into the S1 binding pocket of the protease. The characteristics of this pocket (size, charge, and hydrophobicity) dictate which amino acids are preferred at the P1 position. For instance, dipeptidyl-peptidase 7 (DPP7) and other proteases like thermolysin show a preference for hydrophobic residues at this position. nih.gov While Alanine has a small, non-polar side chain, substituting it with larger hydrophobic residues (e.g., Leucine, Phenylalanine) or charged residues (e.g., Arginine, Aspartic Acid) can dramatically alter which enzyme recognizes the peptide. nih.gov Studies on protease inhibitors have shown that replacing the P1 residue can not only change the strength of the interaction but also completely switch the enzyme target specificity. nih.gov

P1' Position (Phe) : The P1' residue interacts with the S1' pocket of the enzyme. The nature of the P1' and subsequent prime-side residues (P2', P3') can also have a significant impact on catalytic efficiency (kcat), sometimes more so than the P1 residue. nih.gov For this compound, the bulky, hydrophobic Phenylalanine at P1' contributes to its suitability as a substrate for enzymes like metalloproteases from Bacillus cereus. evitachem.com

The table below illustrates how varying the P1 and P1' amino acids in similar peptide substrates directs their specificity towards different enzymes.

P1 ResidueP1' ResidueTarget Enzyme(s)Effect
Alanine (Ala)Phenylalanine (Phe)MetalloproteasesServes as a specific substrate. evitachem.com
Phenylalanine (Phe)Glycine (Gly)Angiotensin-Converting Enzyme (ACE)Forms the core of the FAPGG substrate for ACE. medchemexpress.com
Leucine (Leu)Glycine (Gly)CollagenaseForms part of the FALGPA substrate for collagenase. sigmaaldrich.com
Arginine (Arg) / Lysine (B10760008) (Lys)-Trypsin, SubtilisinP1 substitution can introduce strong trypsin inhibitory activity. nih.gov
Aspartic Acid (Asp) / Glutamic Acid (Glu)-Dipeptidyl-peptidase 11 (DPP11)DPP11 is specific for acidic P1 residues. nih.gov

Effects of Altering Peptide Chain Length and Side-Chain Characteristics

The length of the peptide chain and the nature of its amino acid side chains are critical variables that define the substrate's utility and specificity. While this compound is a dipeptide amide, extending this chain creates substrates for different classes of enzymes.

Peptide Chain Length : Increasing the peptide length from a dipeptide to a tripeptide or tetrapeptide allows for interaction with more extensive binding sites in enzymes like angiotensin-converting enzyme (ACE) and collagenase. medchemexpress.comsigmaaldrich.com For example, the tripeptide N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly is a well-established substrate for ACE, which cleaves the Gly-Gly bond. medchemexpress.com The tetrapeptide N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala is a chromogenic substrate for collagenases, which require a longer sequence for recognition. sigmaaldrich.comsigmaaldrich.com The optimal peptide chain length is highly dependent on the target enzyme's active site architecture. nih.govresearchgate.net

Side-Chain Characteristics : Beyond the specific P1/P1' interactions, the properties of other side chains in the peptide influence binding and catalysis. Hydrophobic side chains are often favored by proteases like thermolysin. Conversely, introducing charged side chains can promote interactions with enzymes that have complementary charged surfaces, with positively charged side chains sometimes increasing hydrolysis rates due to favorable electrostatic interactions with a negatively charged enzyme surface. rsc.org The bulkiness of the side chains also plays a role; very large side chains may cause steric hindrance, preventing the substrate from properly docking in the active site. rsc.org

The following table demonstrates how peptide length and sequence target different enzymes.

CompoundPeptide SequenceLengthTarget Enzyme
This compoundAla-PheDipeptideMetalloproteases evitachem.com
N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG)Phe-Gly-GlyTripeptideAngiotensin-Converting Enzyme (ACE) medchemexpress.com
N-[3-(2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)Leu-Gly-Pro-AlaTetrapeptideCollagenase sigmaaldrich.comsigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzyme Substrates/Inhibitors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscispace.com This approach is invaluable for predicting the activity of novel furylacryloyl-dipeptide amide analogs before their synthesis, thereby accelerating the design process. scispace.com

The typical workflow for a QSAR study on these compounds involves:

Data Set Compilation : A series of furylacryloyl-peptide amide analogs with experimentally determined activities (e.g., IC50 values for inhibitors, or Km/kcat values for substrates) is collected.

Molecular Descriptor Calculation : The 3D structures of the molecules are generated and optimized to their lowest energy state. nih.gov A wide range of molecular descriptors are then calculated, quantifying various physicochemical properties such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics.

Model Development : Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms like support vector machines or random forests, are used to build a model that correlates the calculated descriptors with the observed biological activity. nih.govnih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

For furylacryloyl-dipeptide amides, QSAR can predict how modifications to the furylacryloyl moiety or substitutions at the P1 and P1' positions will affect their interaction with a target enzyme. The resulting model can highlight which structural features are most important for activity, guiding the design of more potent and selective compounds. scispace.comnih.gov

Principles for Rational Design of this compound Analogs as Selective Enzyme Probes or Modulators

Rational design combines the principles of SAR and computational modeling to create novel molecules with specific, predetermined properties. nih.govrsc.org The design of selective enzyme probes or modulators based on the this compound scaffold follows several key principles:

Target-Specific Peptide Sequence : The primary driver of selectivity is the amino acid sequence. By understanding the substrate specificity of the target enzyme (e.g., its preferred P1, P1', and other residues), the Ala-Phe sequence can be modified to maximize affinity for the desired enzyme while minimizing binding to off-target enzymes. nih.govnih.gov For example, to target trypsin, a basic residue like Arginine would be incorporated at the P1 position. nih.gov

Active Site Complementarity : The design must consider the three-dimensional structure of the enzyme's active site. Molecular docking simulations can be used to visualize how a designed analog fits into the binding pocket, allowing for optimization of steric and electronic complementarity.

Moiety Optimization for Function :

For Probes : The furylacryloyl chromophore can be chemically modified to fine-tune its spectroscopic properties (e.g., absorption/fluorescence wavelength, quantum yield) for a specific assay format.

For Inhibitors/Modulators : If the goal is to inhibit an enzyme, the scissile amide bond can be replaced with a non-hydrolyzable isostere. Furthermore, functional groups can be added to the peptide or furylacryloyl moiety to form strong interactions (e.g., hydrogen bonds, ionic bonds) with key residues in the active site, leading to potent inhibition.

Iterative Design and Synthesis : The process is typically iterative. A set of initial compounds is designed based on these principles, then synthesized and tested. The resulting SAR data is used to refine the computational models and design the next generation of improved analogs, creating a feedback loop that leads to highly potent and selective molecules. rsc.org

By applying these principles, the versatile this compound scaffold can be systematically modified to generate a wide array of powerful chemical tools for studying and modulating enzyme function.

Advanced Applications and Methodological Contributions in Enzyme Research

Development of Continuous Spectrophotometric Assays Utilizing N-(3-[2-Furyl]acryloyl)-Ala-Phe Amide

The chromophoric nature of the N-(3-[2-furyl]acryloyl) group has been instrumental in the development of continuous spectrophotometric assays for various proteases. This moiety, when attached to a peptide sequence recognized by a specific enzyme, allows for real-time monitoring of enzymatic activity. The cleavage of the peptide bond by the protease results in a change in the ultraviolet-visible absorption spectrum of the furylacryloyl group, which can be continuously measured to determine the reaction velocity.

This compound and its analogues serve as effective substrates for a range of proteases, including thermolysin and metalloproteases from bacterial sources such as Bacillus cereus. The hydrolysis of the amide bond in these substrates leads to a detectable shift in absorbance, providing a straightforward method for kinetic analysis. For instance, the activity of a novel metalloprotease from Bacillus cereus was characterized using this compound as a substrate, with kinetic parameters determined through non-linear regression analysis of the reaction progress curves.

The utility of furylacryloyl-peptides extends to a variety of enzymes, with the peptide sequence conferring specificity. By modifying the amino acid residues, substrates can be tailored for different proteases. This versatility has made N-(3-[2-furyl]acryloyl)-peptide amides valuable tools in enzymology.

Below is a table summarizing the kinetic parameters for the hydrolysis of this compound and a related substrate by a metalloprotease from Bacillus cereus.

SubstrateEnzymeK_m (mM)
This compoundBacillus cereus metalloprotease0.858
N-(3-[2-Furyl]acryloyl)-Gly-Leu amideBacillus cereus metalloprotease2.363

Utility in Probing Enzyme Active Site Topography and Dynamics

This compound and libraries of its analogues are powerful probes for investigating the topography and dynamics of enzyme active sites. The specificity of a protease is determined by the precise arrangement of amino acid residues in its active site, which forms binding pockets for the substrate's side chains. By systematically varying the amino acid sequence of the furylacryloyl-peptide substrate, researchers can map the preferences of an enzyme's active site.

This approach provides insights into the structural and chemical features of the active site that are critical for substrate recognition and catalysis. For example, studies with thermolysin have utilized a variety of N-blocked dipeptide amides, including those with the furylacryloyl group, to demonstrate that the nature of the amino acid residues significantly influences the rate of hydrolysis . Dipeptides containing hydrophobic residues are readily cleaved, indicating a preference for such residues in the active site pockets of thermolysin .

The furylacryloyl group itself can act as a reporter on the active site environment. Changes in its spectroscopic properties upon binding to the enzyme can indicate conformational changes in the substrate or the enzyme. For instance, a shift in the amide I band of a furylacryloyl-peptide upon binding can suggest a transition from a flexible structure in solution to a more defined conformation within the enzyme's active site.

The table below illustrates the preference of a Bacillus cereus metalloprotease for different amino acids at the P1' position, as determined by the hydrolysis of various p-nitroanilide and furylacryloyl peptide substrates.

Substrate TypePreferred Residues at P1'
p-nitroanilide peptidesAliphatic and aromatic amino acids
Furylacryloyl peptidesHigh hydrolytic activity observed

Investigation of Enzyme Activation, Inhibition, and Allosteric Modulation Mechanisms

The continuous nature of assays utilizing this compound makes it an excellent tool for studying the mechanisms of enzyme activation and inhibition. By measuring the rate of substrate hydrolysis in the presence of varying concentrations of potential activators or inhibitors, detailed kinetic analyses can be performed to elucidate their mode of action.

For example, the effects of metal ions on the activity of thermolysin have been investigated using furylacryloyl-peptide substrates. Such studies have revealed the dual role of certain ions, acting as activators at low concentrations and inhibitors at higher concentrations. The kinetic parameters, k_cat and K_m, can be determined in the presence of these modulators to understand how they affect the enzyme's catalytic efficiency and substrate binding affinity. Research has shown that for some substrates, activation by salts is brought about by an increase in k_cat, the turnover number.

While the term allosteric modulation is broadly used to describe the regulation of a protein by binding of an effector molecule at a site other than the active site, the use of this compound in such studies would involve monitoring changes in its hydrolysis rate in the presence of a suspected allosteric modulator. A change in the kinetic parameters that is not consistent with competitive, non-competitive, or uncompetitive inhibition at the active site could suggest an allosteric mechanism.

The following table presents findings from a study on the effect of Co²⁺ ions on thermolysin activity, which was assayed using a furylacryloyl-peptide substrate.

Co²⁺ ConcentrationEffect on Thermolysin Activity
Increasing to 2 mM3-4 fold increase in activity researchgate.net
2-18 mMReduction in the enhanced activity researchgate.net

Contribution to High-Throughput Screening Methodologies for Enzyme Modulators

The simplicity and continuous nature of spectrophotometric assays based on substrates like this compound make them highly amenable to high-throughput screening (HTS). HTS allows for the rapid testing of large libraries of chemical compounds to identify potential enzyme modulators, such as inhibitors or activators.

The furylacryloyl-peptide based assays can be readily adapted to a microplate format, enabling the simultaneous analysis of numerous samples. The change in absorbance is easily detected by automated plate readers, making the data acquisition process efficient and scalable. This is particularly valuable in drug discovery, where identifying lead compounds that modulate the activity of a target enzyme is a critical step.

While specific HTS campaigns using this compound are not extensively detailed in the provided search results, the principles underlying the use of similar chromogenic substrates, such as N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) for angiotensin-converting enzyme (ACE), are directly applicable. The FAPGG assay has been successfully adapted for HTS to screen for ACE inhibitors. This demonstrates the potential and established methodology for using furylacryloyl-peptides in large-scale screening efforts.

Applications in Understanding Fundamental Proteolytic Processes in Biological Systems

N-(3-[2-Furyl]acryloyl)-peptide amides, including this compound, serve as valuable tools for dissecting fundamental proteolytic processes in various biological systems. Proteases play crucial roles in a myriad of physiological and pathological events, from digestion and blood coagulation to tissue remodeling and microbial pathogenesis.

By designing substrates that mimic the natural cleavage sites of proteins, researchers can study the activity and specificity of the proteases involved in these processes. For instance, synthetic substrates like N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA), which is designed to mimic the primary structure of collagen, are used to assay collagenase activity. This is vital for research into conditions involving tissue degradation, such as arthritis and cancer metastasis.

Furthermore, the study of proteases from pathogenic microorganisms, such as the metalloprotease from Bacillus cereus, using substrates like this compound, can provide insights into their virulence mechanisms. Understanding how these enzymes function can aid in the development of strategies to combat infections. The ability to create a diverse library of furylacryloyl-peptide analogues allows for the detailed characterization of proteases from a wide range of biological sources, contributing to a deeper understanding of their roles in health and disease.

The table below lists various furylacryloyl-peptide substrates and the enzymes they are used to study, highlighting their application in different biological contexts.

SubstrateTarget Enzyme(s)
This compoundBacillus cereus metalloprotease
N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA)Collagenases sigmaaldrich.com
N-[3-(2-Furyl)acryloyl]-glycyl-L-leucine amide (FAGLA)Thermolysin researchgate.net
N-(3-[2-Furyl]acryloyl)-Phe-PheCathepsin A, Carboxypeptidase A, Angiotensin-Converting Enzyme, Thermolysin
N-(3-[2-Furyl]acryloyl)-Ala-LysHuman plasma carboxypeptidase N
N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)Angiotensin-Converting Enzyme (ACE)

Q & A

Basic Research Questions

Q. What is the primary biochemical application of N-(3-[2-Furyl]acryloyl)-Ala-Phe amide in enzyme studies?

  • This compound is primarily used as a chromogenic substrate for proteolytic enzymes, particularly metalloproteases like collagenase and carboxypeptidases. The furylacryloyl (FA) group enables continuous spectrophotometric monitoring of enzymatic hydrolysis via absorbance changes at 340–345 nm, as the cleavage of the peptide bond alters the conjugated π-system .

Q. How is enzymatic activity quantified using this substrate?

  • Methodology :

Prepare a reaction mixture with buffer (e.g., Hepes, pH 8.2), enzyme, and substrate (e.g., 0.1–0.5 mM).

Monitor absorbance at 340–345 nm using a spectrophotometer.

Calculate activity using the molar absorption coefficient (e.g., ε₃₄₅ = 766 M⁻¹ cm⁻¹ for similar FA substrates) and the initial rate of absorbance change.

  • Example: For collagenase, hydrolysis of the Ala-Phe bond releases a product with a distinct absorbance profile, enabling real-time kinetic analysis .

Q. What synthetic and purification methods ensure high substrate purity?

  • Synthesis : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc-protected amino acids and coupling reagents like HBTU/HOBt.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, chloroform/methanol mixtures) ensures ≥98% purity. Validate purity via NMR (¹H/¹³C) and mass spectrometry .

Advanced Research Questions

Q. How can endogenous inhibitors interfere with substrate hydrolysis in serum-based assays, and how is this mitigated?

  • Serum contains inhibitors (e.g., ACE inhibitors) that competitively bind enzymes, reducing observed activity. Mitigation :

  • Pre-treat serum with gel filtration (e.g., Sephadex G-25) to remove low-MW inhibitors.
  • Validate assays using spiked controls and compare activity pre/post inhibitor removal .

Q. What buffer conditions optimize hydrolysis rates for this substrate?

  • Key factors :

  • pH : Neutral to slightly alkaline (pH 7.5–8.5) maximizes enzyme activity (e.g., ACE in Hepes pH 8.2 ).
  • Ionic strength : 50–150 mM NaCl stabilizes enzyme-substrate interactions.
  • Cofactors : Add Ca²⁺ (1–5 mM) for calcium-dependent proteases like thermolysin to enhance binding affinity .

Q. How does calcium ion concentration affect enzymatic cleavage efficiency?

  • Calcium ions stabilize protease tertiary structure and substrate binding. For thermolysin, increasing [Ca²⁺] from 0.5 to 5 mM improves catalytic efficiency (kcat/Km) by 3-fold. However, excess Ca²⁺ (>10 mM) may cause aggregation, reducing activity .

Q. Which analytical techniques are critical for structural characterization of synthesized batches?

  • FTIR : Confirms amide bonds (1650–1680 cm⁻¹) and furylacryloyl conjugation (3100–3150 cm⁻¹ for C=C stretching).
  • Circular Dichroism (CD) : Assesses secondary structure integrity in solution.
  • X-ray Crystallography : Resolves stereochemistry and binding conformations for enzyme-substrate complexes .

Q. How do peptide sequence modifications influence enzyme kinetics?

  • Substituting residues alters substrate specificity and kinetics. For example:

  • Phe → Leu : Reduces ACE affinity (Km increases from 0.40 to 1.2 mM) due to weaker π-π interactions with aromatic enzyme pockets.
  • Ala → Pro : Introduces steric hindrance, lowering kcat by 50% .

Data Contradictions and Validation

  • Discrepancies in reported ε values : Variations in molar absorption coefficients (e.g., ε₃₄₅ = 730–766 M⁻¹ cm⁻¹) arise from solvent polarity and instrumentation. Always calibrate ε under local conditions using a standard curve .
  • Substrate stability : Hydrolysis rates may vary between batches due to residual moisture. Store lyophilized substrate at −20°C under argon and confirm stability via pre-assay HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.